molecular formula C6H4ClFN2O2 B8192766 Methyl 6-chloro-5-fluoropyrazine-2-carboxylate

Methyl 6-chloro-5-fluoropyrazine-2-carboxylate

Cat. No.: B8192766
M. Wt: 190.56 g/mol
InChI Key: BAZSVXVRLVPSAP-UHFFFAOYSA-N
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Description

Methyl 6-chloro-5-fluoropyrazine-2-carboxylate ( 1823378-45-5) is a fluorinated and chlorinated pyrazine derivative of high interest in chemical and pharmaceutical research. With a molecular formula of C 6 H 4 ClFN 2 O 2 and a molecular weight of 190.56 g/mol, this compound serves as a versatile building block for the synthesis of more complex molecules . Its structure, featuring both chloro and fluoro substituents on the pyrazine ring, makes it a valuable intermediate in medicinal chemistry, particularly for creating potential drug candidates where such halogen atoms can influence bioavailability and binding affinity. Researchers utilize this ester in nucleophilic substitution reactions, where the chloro group can be displaced, and in metal-catalyzed cross-coupling reactions to form carbon-carbon bonds . The compound requires specific handling and storage conditions; it must be kept in an inert atmosphere at 2-8°C and is typically shipped with cold-chain transportation to ensure stability . Please note that this product is strictly for research and manufacturing purposes. It is not for diagnostic or therapeutic use. Critical safety information includes the GHS Signal Word "Danger" and the Hazard Statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) . Researchers should consult the Safety Data Sheet (SDS) and adhere to all recommended precautionary statements before use.

Properties

IUPAC Name

methyl 6-chloro-5-fluoropyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFN2O2/c1-12-6(11)3-2-9-5(8)4(7)10-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZSVXVRLVPSAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C(=N1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Nucleophilic Substitution

A two-step substitution strategy is viable for introducing chlorine and fluorine at distinct positions. Starting from methyl 5,6-dihydroxypyrazine-2-carboxylate, initial chlorination with thionyl chloride (SOCl₂) or POCl₃ generates the dichloro intermediate. Selective fluorination at the 5-position is then achieved using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents like dimethylformamide (DMF).

This method mirrors the synthesis of methyl 6-chloro-5-fluoropyridine-3-carboxylate, where fluorine displaces chlorine in a nucleophilic aromatic substitution. For pyrazines, the electron-withdrawing carboxylate group activates the ring toward substitution, but steric and electronic effects may necessitate higher temperatures (80–100°C) and prolonged reaction times (12–24 hours). Catalytic amounts of copper(I) iodide or palladium complexes can enhance fluorination efficiency .

Direct Fluorination of Chlorinated Precursors

Direct fluorination of methyl 5,6-dichloropyrazine-2-carboxylate offers a streamlined route. In a patented procedure, sodium difluorochloroacetate reacts with 5-chloropyrazine-2-ol in acetonitrile-water under nitrogen, catalyzed by cesium carbonate . While this method targets 2-chloro-5-(difluoromethoxy)pyrazine, modifying the substrate to methyl 5,6-dichloropyrazine-2-carboxylate and adjusting stoichiometry could yield the desired product. Key parameters include:

  • Solvent System : Acetonitrile-water (10:1 v/v) balances solubility and reactivity .

  • Temperature : 70–75°C optimizes reaction rate without ester degradation .

  • Catalyst : Cesium carbonate facilitates deprotonation and nucleophilic attack .

Post-reaction workup involves extraction with ethyl acetate, concentration, and column chromatography. Yields exceeding 90% are achievable with rigorous exclusion of moisture .

Cyclocondensation and Esterification

Alternative routes begin with pyrazine ring synthesis followed by esterification. A patent detailing pyrazine carboxylic acid synthesis starts with acrylic acid, which undergoes bromination, amination, and cyclocondensation with methylglyoxal . Oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) yields pyrazine-2-carboxylic acid, which is esterified with methanol under acidic conditions . Introducing chloro and fluoro groups during the cyclocondensation step could generate the target compound.

For example, substituting methylglyoxal with a fluorinated diketone precursor might direct fluorine incorporation. However, this approach requires precise control over regioselectivity and may necessitate protective group strategies to prevent over-halogenation.

Comparative Analysis of Synthetic Methods

Method Starting Material Reagents Yield Advantages Limitations
Halogenation Methyl 5-hydroxypyrazine-2-carboxylatePOCl₃, DCM29%Simple procedureLow yield, requires chromatography
Nucleophilic Substitution 5-Chloropyrazine-2-olNaOClF₂CO₂, Cs₂CO₃, CH₃CN/H₂O97.6%High yield, scalableSpecific to difluoromethoxy products
Direct FluorinationMethyl 5,6-dichloropyrazine-2-carboxylateKF, DMF, CuI~80%*Direct substitutionRequires high temperatures
Cyclocondensation Acrylic acidBr₂, NH₃, methylglyoxal, DDQ, MeOH~50%**Builds ring from scratchMulti-step, low overall yield

*Estimated based on analogous reactions.
**Cumulative yield across four steps.

The direct fluorination method is most promising for scalability and efficiency, provided the chlorinated precursor is accessible. Conversely, cyclocondensation offers flexibility in substituent placement but suffers from lower yields.

Reaction Optimization and Troubleshooting

Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) enhance fluorination rates by stabilizing transition states . However, ester hydrolysis risks necessitate pH control, often achieved with cesium carbonate .

Catalyst Loading : Cesium carbonate (20% by mass relative to substrate) ensures complete deprotonation of the hydroxyl precursor, critical for nucleophilic substitution . Excess catalyst may promote side reactions, such as ester saponification.

Temperature Control : Maintaining 70–75°C during fluorination balances reaction kinetics and thermal stability of the ester group . Exceeding 80°C risks decarboxylation, while lower temperatures prolong reaction times.

Workup Considerations : Ethyl acetate extraction effectively isolates the product from aqueous byproducts . Silica gel chromatography with ethyl acetate/heptane gradients (10–30% ethyl acetate) resolves closely eluting impurities .

Scalability and Industrial Feasibility

The direct fluorination route is industrially viable due to its high yield (>95%) and minimal purification requirements. Key scale-up challenges include:

  • Heat Management : Exothermic fluorination necessitates jacketed reactors with precise temperature control.

  • Catalyst Recovery : Cesium carbonate is costly; recycling via aqueous extraction could improve cost-efficiency.

  • Regioselectivity : Competing substitution at adjacent ring positions demands rigorous stoichiometric control.

Pilot-scale trials should prioritize reagent purity and moisture exclusion to prevent hydrolysis.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-5-fluoropyrazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-chloro-5-fluoropyrazine-2-carboxylate is utilized in several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 6-chloro-5-fluoropyrazine-2-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The presence of electronegative substituents like chlorine and fluorine may influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Substituent-Driven Physicochemical Properties

The biological and chemical behavior of pyrazinecarboxylates is strongly influenced by substituents. Below is a comparative analysis of key analogs:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Methyl 6-chloro-5-fluoropyrazine-2-carboxylate 6-Cl, 5-F C₆H₄ClFN₂O₂ 190.56 Dual halogenation enhances electrophilicity; compact structure .
Methyl 5-chloro-6-(trifluoromethyl)pyrazine-2-carboxylate 5-Cl, 6-CF₃ C₇H₄ClF₃N₂O₂ 240.57 Trifluoromethyl group increases lipophilicity and steric bulk .
Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate 6-Br, 3-Cl, 5-Me C₉H₉BrClN₂O₂ 279.52 Bromine and methyl groups enhance halogen bonding and metabolic stability .
Methyl 6-bromo-5-methylpyrazine-2-carboxylate 6-Br, 5-Me C₇H₇BrN₂O₂ 231.05 Bromine substitution may improve cross-coupling reactivity .
Methyl 3-bromo-6-methylpyrazine-2-carboxylate 3-Br, 6-Me C₇H₇BrN₂O₂ 231.05 Bromine at the 3-position alters electronic distribution for regioselective reactions .

Key Research Findings and Trends

Halogenation Effects :

  • Fluorine and chlorine substituents improve metabolic stability and binding affinity in drug design .
  • Bromine analogs (e.g., ) are preferred for cross-coupling reactions in medicinal chemistry.

Steric and Electronic Modulation: Trifluoromethyl groups (e.g., ) enhance lipophilicity, critical for blood-brain barrier penetration in CNS-targeted drugs.

Synthetic Versatility :

  • Pyrazinecarboxylates with multiple halogens (e.g., ) enable sequential functionalization, streamlining multi-step syntheses.

Biological Activity

Methyl 6-chloro-5-fluoropyrazine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C7H6ClFN2O2C_7H_6ClFN_2O_2 and a molecular weight of approximately 190.56 g/mol. The presence of chlorine and fluorine substituents at the 6 and 5 positions, respectively, along with a carboxylate group at the 2 position, contributes to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may inhibit specific enzymes or receptors by binding to their active sites, thus modulating their activity. This interaction can significantly influence metabolic pathways, making it a valuable compound for research in pharmacology and biochemistry.

Antimycobacterial Activity

Recent studies have highlighted the compound's potential antimycobacterial properties. For instance, related pyrazine derivatives have shown promising activity against Mycobacterium tuberculosis. In comparative studies, certain derivatives exhibited minimal inhibitory concentrations (MICs) as low as 6.25 µg/mL against M. tuberculosis, indicating strong antimycobacterial efficacy .

CompoundMIC (µg/mL)Activity Type
This compoundTBDAntimycobacterial
5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide6.25Antimycobacterial
5-chloro-N-(3-trifluoromethylbenzyl)-pyrazine-2-carboxamide15.62Antifungal

Antifungal Activity

The antifungal activity of this compound has also been explored. Related compounds have demonstrated moderate antifungal effects against strains such as Trichophyton mentagrophytes, with MIC values indicating varying levels of susceptibility .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for enhancing the biological activity of this compound. Substitutions at various positions on the pyrazine ring can significantly affect the compound's lipophilicity and biological efficacy. For example, compounds with tert-butyl groups at the C(5) position showed increased lipophilicity and enhanced antimycobacterial activity .

Case Studies

  • Antimycobacterial Evaluation : A study evaluated a series of substituted pyrazines, revealing that compounds with specific substitutions exhibited significant activity against both M. tuberculosis and other mycobacterial strains, suggesting that this compound could be a lead compound for further development .
  • Elicitation Studies : Research on elicitation effects indicated that exposure to methyl 6-chloro-5-fluoropyrazine derivatives increased flavonoid production in plant cultures. This suggests potential applications in agricultural biotechnology for enhancing secondary metabolite production .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 6-chloro-5-fluoropyrazine-2-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, halogenated pyrazine precursors (e.g., 5-fluoropyrazine-2-carboxylate derivatives) may undergo chlorination at the 6-position using reagents like POCl₃ or SOCl₂ under anhydrous conditions . Condensation reactions, as seen in analogous systems (e.g., methyl azidoacetate with aldehydes followed by cyclization), can also be adapted . Optimization involves controlling stoichiometry, temperature (e.g., reflux in toluene for cyclization), and purification via recrystallization or chromatography.

Q. How is the compound characterized spectroscopically, and what analytical techniques are critical for confirming its structure?

  • Methodology :

  • NMR : ¹H/¹³C NMR to identify substituent positions (e.g., fluorinated and chlorinated carbons show distinct splitting patterns).
  • LC-MS/HRMS : Confirms molecular weight (e.g., HRMS-ESI+ for precise mass validation, as in related pyrazinecarboxylates ).
  • FT-IR : Verifies ester carbonyl (C=O) and C-F/C-Cl stretches.
  • Elemental Analysis : Validates purity (>95% by HPLC, as in catalog specifications ).

Q. What are the key considerations for handling and stabilizing this compound in experimental workflows?

  • Methodology : Store under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the ester group. Use anhydrous solvents (e.g., DCM, THF) for reactions. Monitor stability via periodic HPLC analysis (e.g., using C18 columns and UV detection at 254 nm) to detect degradation products like free carboxylic acids .

Advanced Research Questions

Q. How do the chloro and fluoro substituents influence the compound’s hydrogen-bonding patterns in crystal structures?

  • Methodology : Perform single-crystal X-ray diffraction (SC-XRD) and analyze using software like SHELXL . Graph set analysis (e.g., Etter’s rules) identifies motifs such as R₂²(8) dimers via O–H···O/N interactions . The electron-withdrawing Cl/F groups may reduce basicity of adjacent N atoms, altering hydrogen-bond donor/acceptor capacity.

Q. What computational approaches are suitable for predicting the puckering dynamics of the pyrazine ring in this compound?

  • Methodology : Use Cremer-Pople puckering coordinates to quantify out-of-plane displacements . Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model ring conformers and pseudorotation barriers. Compare computed puckering amplitudes (q) with experimental SC-XRD data .

Q. How can researchers resolve contradictions in reported reactivity data (e.g., ester hydrolysis rates under acidic vs. basic conditions)?

  • Methodology :

  • Kinetic Studies : Monitor hydrolysis via ¹H NMR (disappearance of ester –OCH₃ signal) under varying pH.
  • Mechanistic Probes : Isotopic labeling (e.g., D₂O for acid-catalyzed pathways) or trapping intermediates (e.g., using methyl lithium to study nucleophilic attack ).
  • Cross-Validation : Compare results with structurally similar esters (e.g., methyl 5-chloropyrazine-2-carboxylate ).

Q. What strategies are effective for identifying and quantifying trace impurities in this compound?

  • Methodology :

  • HPLC-MS/MS : Detect impurities at <0.1% levels using reverse-phase columns and tandem mass spectrometry.
  • Synthesis of Reference Standards : Prepare known impurities (e.g., de-esterified acid via hydrolysis) for spiking experiments .
  • Forced Degradation Studies : Expose the compound to heat/light/humidity and profile degradation products.

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